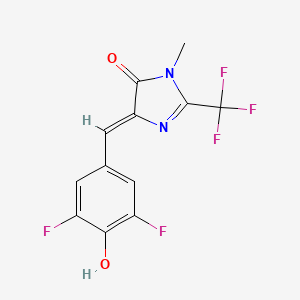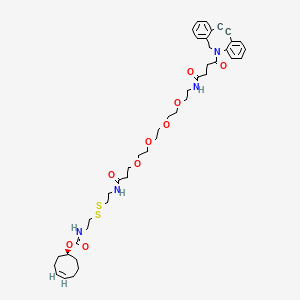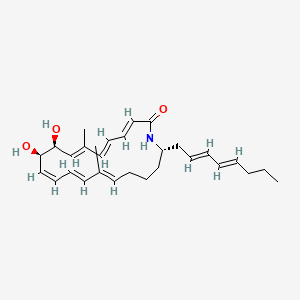
Dfhbi-2T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DFHBI-2T involves the chemical modification of DFHBI by adding a trifluoroethyl substituent to the second carbon atom. This modification results in a shift in the excitation and emission maxima to the long-wavelength region of the spectrum . The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is then purified and tested for quality before being made available for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
DFHBI-2T primarily undergoes fluorescence activation reactions upon binding to specific RNA aptamers. This interaction does not involve traditional chemical reactions like oxidation, reduction, or substitution but rather a conformational change that activates its fluorescent properties .
Common Reagents and Conditions
The primary reagent involved in the activation of this compound is the RNA aptamer to which it binds. The conditions for this interaction typically involve physiological pH and temperature, making it suitable for live-cell imaging .
Major Products Formed
The major product formed from the interaction of this compound with RNA aptamers is the fluorescent complex, which can be detected using fluorescence microscopy .
Applications De Recherche Scientifique
DFHBI-2T has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study RNA structures and interactions.
Biology: Enables live-cell imaging of RNA, allowing researchers to visualize RNA dynamics in real-time.
Industry: Utilized in the development of biosensors and other diagnostic tools
Mécanisme D'action
DFHBI-2T exerts its effects by binding to specific RNA aptamers, such as Spinach2. Upon binding, the RNA aptamer induces a conformational change in this compound, activating its fluorescent properties. This mechanism allows for the visualization of RNA in live cells without the need for large RNA-binding protein fusions .
Comparaison Avec Des Composés Similaires
DFHBI-2T is unique in its ability to activate fluorescence upon binding to RNA aptamers. Similar compounds include:
DFHBI: The parent compound, which also activates fluorescence upon binding to RNA but has different spectral properties.
DFHBI-1T: A derivative with a trifluoroethyl substituent on the methyl group, resulting in increased fluorescence intensity
This compound offers ideal optical properties for yellow fluorescent protein filters, making it particularly useful for certain imaging applications .
Propriétés
Formule moléculaire |
C12H7F5N2O2 |
|---|---|
Poids moléculaire |
306.19 g/mol |
Nom IUPAC |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(trifluoromethyl)imidazol-4-one |
InChI |
InChI=1S/C12H7F5N2O2/c1-19-10(21)8(18-11(19)12(15,16)17)4-5-2-6(13)9(20)7(14)3-5/h2-4,20H,1H3/b8-4- |
Clé InChI |
CGFZNPPTJGGWPN-YWEYNIOJSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)F)O)F)/N=C1C(F)(F)F |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(C(=C2)F)O)F)N=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)







![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)





